

fundamental chemistry of dicarboxylic acids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,1-Cyclohexanedicarboxylic acid*

Cat. No.: B7785736

[Get Quote](#)

An In-depth Technical Guide to the Fundamental Chemistry of Dicarboxylic Acids

This guide provides a comprehensive overview of the core principles of dicarboxylic acids, tailored for researchers, scientists, and drug development professionals. It covers their structure, properties, key reactions, and their role in biological systems, with a focus on quantitative data and detailed experimental methodologies.

Introduction to Dicarboxylic Acids

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH).^[1] Their general molecular formula is HOOC-R-COOH, where R can be an aliphatic or aromatic group.^[1] This bifunctional nature imparts unique chemical properties and reactivity compared to their monocarboxylic acid counterparts, making them valuable in various industrial and biological processes. They are generally colorless crystalline solids.^{[1][2]}

Structure and Physicochemical Properties

The properties of dicarboxylic acids are significantly influenced by the nature of the linker group (R) and the distance between the two carboxyl groups.

Acidity

Dicarboxylic acids are stronger acids than monocarboxylic acids due to the electron-withdrawing inductive effect of the second carboxyl group, which stabilizes the conjugate base formed after the first deprotonation.^[3] They exhibit two dissociation constants, pKa1 and pKa2, corresponding to the ionization of the first and second carboxyl groups, respectively. The first

dissociation constant (pK_{a1}) is significantly lower (indicating a stronger acid) than that of a comparable monocarboxylic acid.^[3] The second dissociation constant (pK_{a2}) is generally higher (indicating a weaker acid) because the second proton must be removed from an already negatively charged species, which is electrostatically unfavorable.^[3]

Physical Properties

The physical properties of dicarboxylic acids, such as melting point and solubility, show distinct trends related to the length and parity of the carbon chain.

- **Melting Point:** Dicarboxylic acids with an even number of carbon atoms have higher melting points than those with an odd number of carbons immediately preceding or following them in the homologous series.^[4] This "odd-even effect" is attributed to differences in crystal packing and intermolecular forces.^[4]
- **Solubility:** Shorter-chain dicarboxylic acids are soluble in water due to the formation of hydrogen bonds. As the length of the hydrocarbon chain increases, the nonpolar character of the molecule becomes more dominant, leading to a decrease in water solubility.^[2] Similar to melting points, an odd-even effect is also observed in the solubility of dicarboxylic acids, with odd-chain diacids being more soluble than their even-chain neighbors.

Data Presentation: Physical Properties of Common Dicarboxylic Acids

Common Name	IUPAC Name	Formula	Molar Mass (g/mol)	Melting Point (°C)	Solubility (g/100 mL H ₂ O at 20°C)	pKa1	pKa2
Oxalic Acid	Ethanedi oic acid	HOOC-COOH	90.03	101.5 (dihydrate)	9.5	1.27	4.27
Malonic Acid	Propane dioic acid	HOOC-(CH ₂) ₂ -COOH	104.06	135-136 (decomposes)	73.5	2.85	5.05
Succinic Acid	Butanedi oic acid	HOOC-(CH ₂) ₂ -COOH	118.09	185-187	5.8	4.21	5.41
Glutaric Acid	Pentaned ioinic acid	HOOC-(CH ₂) ₃ -COOH	132.12	97.5-98	63.9	4.34	5.41
Adipic Acid	Hexanedi oic acid	HOOC-(CH ₂) ₄ -COOH	146.14	152.1	1.42	4.41	5.41
Pimelic Acid	Heptane dioic acid	HOOC-(CH ₂) ₅ -COOH	160.17	105-106	5.0	4.50	5.43
Suberic Acid	Octanedi oic acid	HOOC-(CH ₂) ₆ -COOH	174.20	141-144	0.16	4.52	5.49
Azelaic Acid	Nonanedi oic acid	HOOC-(CH ₂) ₇ -COOH	188.22	106.5	0.24	4.55	5.49
Sebacic Acid	Decanedi oic acid	HOOC-(CH ₂) ₈ -COOH	202.25	133-134.5	0.1	4.72	5.45

Phthalic Acid	Benzene-1,2-dicarboxylic acid	$C_6H_4(CO_2H)_2$	166.13	207 (decomposes)	0.7	2.95	5.41
Terephthalic Acid	Benzene-1,4-dicarboxylic acid	$C_6H_4(CO_2H)_2$	166.13	300 (sublimes)	0.0019	3.54	4.46

Key Chemical Reactions

Dicarboxylic acids undergo reactions typical of carboxylic acids, but the presence of two carboxyl groups allows for the formation of a double series of derivatives (e.g., diesters, diamides) and unique cyclization reactions.

Esterification

Dicarboxylic acids react with alcohols in the presence of an acid catalyst to form esters. Depending on the stoichiometry, either a monoester or a diester can be formed.

Formation of Cyclic Anhydrides

When heated, dicarboxylic acids that can form a five- or six-membered ring readily undergo intramolecular dehydration to yield cyclic anhydrides. For example, succinic acid and glutaric acid form succinic anhydride and glutaric anhydride, respectively.

Decarboxylation

Upon heating, some dicarboxylic acids lose carbon dioxide. Malonic acid and its derivatives readily undergo decarboxylation when heated to just above their melting point. Oxalic acid also decarboxylates upon heating.

Reduction

The carboxyl groups of dicarboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride ($LiAlH_4$).

Experimental Protocols

Synthesis of Adipic Acid from Cyclohexanone

This protocol describes the oxidation of cyclohexanone to adipic acid using a strong oxidizing agent.

Materials:

- Cyclohexanone
- Potassium permanganate ($KMnO_4$)
- 10% Sodium hydroxide ($NaOH$) solution
- Sodium bisulfite ($NaHSO_3$) (if needed)
- Concentrated hydrochloric acid (HCl)
- 50 mL Erlenmeyer flask
- Stirring bar and magnetic stirrer
- Boiling water bath
- Filter paper and funnel
- Beaker
- Litmus paper

Procedure:

- In a 50 mL Erlenmeyer flask, combine 0.0025 moles of cyclohexanone with a solution of 0.0050 moles of potassium permanganate in 15 mL of water.
- Add 3 drops of 10% $NaOH$ solution to make the mixture slightly basic.[\[5\]](#)
- Stir the solution gently for 10 minutes at room temperature.

- Place the flask in a boiling water bath for 20 minutes.[5] Periodically check for the presence of the purple permanganate ion by spotting the reaction mixture on filter paper. The reaction is complete when the purple color disappears.[5]
- If the permanganate color persists after 20 minutes, add a small amount of sodium bisulfite to decompose the excess oxidizing agent.[5]
- Filter the mixture to remove the manganese dioxide (MnO_2) precipitate and wash the solid with 2 mL of hot water. Collect the filtrate.[5]
- Transfer the filtrate to a small beaker and concentrate it to a volume of less than 5 mL by gentle heating.
- Acidify the concentrated filtrate with concentrated HCl until it is acidic to litmus paper, then add an additional 10 drops of HCl.[5]
- Cool the solution in an ice bath to induce crystallization of adipic acid.
- Collect the adipic acid crystals by filtration, wash with a small amount of cold water, and allow them to dry.
- Determine the yield and melting point of the product.

Potentiometric Titration of Oxalic Acid to Determine pKa1 and pKa2

This method allows for the determination of the two dissociation constants of a dicarboxylic acid.

Materials:

- Oxalic acid dihydrate ($H_2C_2O_4 \cdot 2H_2O$)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- pH meter with a glass electrode
- Buret

- Beaker (250 mL)
- Magnetic stirrer and stir bar
- Deionized water

Procedure:

- Calibrate the pH meter using standard buffer solutions.
- Accurately weigh approximately 0.5 g of oxalic acid dihydrate, record the exact mass, and dissolve it in about 75 mL of deionized water in a 250 mL beaker.[\[6\]](#)
- Place the beaker on a magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution, ensuring the electrode tip is submerged but does not contact the stir bar.[\[6\]](#)
- Rinse and fill the buret with the standardized NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume.
- Record the initial pH of the oxalic acid solution.
- Begin adding the NaOH solution in small increments (e.g., 0.5-1.0 mL), recording the buret volume and the pH after each addition. Allow the pH to stabilize before recording.
- As the pH begins to change more rapidly, reduce the volume of NaOH added between readings. Continue the titration well past the second equivalence point.
- Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
- Determine the two equivalence points from the inflection points of the titration curve. A first derivative plot ($\Delta\text{pH}/\Delta V$ vs. average volume) can help in accurately locating these points.
- The pH at the volume of NaOH halfway to the first equivalence point is equal to $\text{pK}_{\text{a}1}$.[\[7\]\[8\]](#)
- The pH at the volume of NaOH halfway between the first and second equivalence points is equal to $\text{pK}_{\text{a}2}$.[\[7\]\[8\]](#)

High-Performance Liquid Chromatography (HPLC) Analysis of Dicarboxylic Acids

This protocol provides a general framework for the separation and quantification of dicarboxylic acids.

Materials and Equipment:

- HPLC system with a UV detector
- Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m)
- Dicarboxylic acid standards
- Mobile phase: e.g., a mixture of an aqueous buffer (like dilute sulfuric acid or formic acid) and an organic solvent (like acetonitrile).
- Sample vials
- Syringe filters (0.22 or 0.45 μ m)

Procedure:

- Preparation of Standards: Prepare a series of standard solutions of the dicarboxylic acids of interest at known concentrations in the mobile phase or a suitable solvent.
- Preparation of Mobile Phase: Prepare the mobile phase by mixing the aqueous and organic components in the desired ratio. For example, a mobile phase could be 5 mM H_2SO_4 in water.^[9] Degas the mobile phase before use.
- Sample Preparation: Dissolve the sample containing the dicarboxylic acids in the mobile phase. Filter the sample through a syringe filter to remove any particulate matter before injection.
- HPLC Analysis:
 - Set the column temperature (e.g., 30-40 °C).^[9]

- Set the flow rate (e.g., 1.0 mL/min).
- Set the UV detector to a low wavelength (e.g., 200-210 nm) where the carboxyl group absorbs.
- Inject a known volume (e.g., 10 µL) of each standard and the sample onto the column.[\[9\]](#)
- Record the chromatograms.

- Data Analysis:
 - Identify the peaks corresponding to the dicarboxylic acids in the sample chromatogram by comparing their retention times with those of the standards.
 - Construct a calibration curve by plotting the peak area of the standards versus their concentration.
 - Determine the concentration of the dicarboxylic acids in the sample by interpolating their peak areas on the calibration curve.

Biological Significance and Pathways

Dicarboxylic acids are important intermediates in metabolism. Succinic acid and fumaric acid are key components of the citric acid cycle. They can also be formed through the ω -oxidation of fatty acids, which serves as an alternative pathway to β -oxidation, particularly when the latter is impaired.[\[10\]](#)

ω -Oxidation of Fatty Acids

This pathway occurs primarily in the endoplasmic reticulum of liver and kidney cells and involves the oxidation of the terminal methyl group (the ω -carbon) of a fatty acid.


Steps in ω -Oxidation:

- Hydroxylation: The ω -carbon of the fatty acid is hydroxylated by a cytochrome P450 monooxygenase to form an ω -hydroxy fatty acid.[\[11\]](#)

- Oxidation to Aldehyde: The hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.
- Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid.[10]

The resulting dicarboxylic acid can then be further metabolized via β -oxidation from both ends.

Visualization of the ω -Oxidation Pathway

[Click to download full resolution via product page](#)

Caption: The ω -oxidation pathway for the conversion of fatty acids to dicarboxylic acids.

Applications in Research and Drug Development

The unique properties of dicarboxylic acids make them valuable in various applications:

- Polymer Synthesis: Adipic acid and terephthalic acid are key monomers in the production of polyamides (like nylon) and polyesters (like PET), respectively.
- Pharmaceuticals: Dicarboxylic acids are used as excipients, and some, like azelaic acid, are active pharmaceutical ingredients. Their ability to form salts can be used to improve the solubility and bioavailability of drugs. Medium-chain dicarboxylic acids are being investigated for various pharmacological effects, including anti-inflammatory and antimicrobial properties. [12]
- Drug Delivery: They can be used as cross-linkers in the synthesis of biodegradable polymers for controlled drug release systems.
- Metabolic Research: The analysis of dicarboxylic acid levels in biological fluids can serve as a diagnostic marker for certain metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis of adipic acid organic lab | PPTX [slideshare.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cerritos.edu [cerritos.edu]
- 6. 911metallurgist.com [911metallurgist.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Improvement of dicarboxylic acid production with *Methylorubrum extorquens* by reduction of product reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 11. microbenotes.com [microbenotes.com]
- 12. Frontiers | Designing and Creating a Synthetic Omega Oxidation Pathway in *Saccharomyces cerevisiae* Enables Production of Medium-Chain α , ω -Dicarboxylic Acids [frontiersin.org]
- To cite this document: BenchChem. [fundamental chemistry of dicarboxylic acids]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7785736#fundamental-chemistry-of-dicarboxylic-acids>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com